N(alpha)-boc-N(omega)-tosyl-L-arginine
Description
Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number (13836-37-8)
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid. This comprehensive name reflects the complete structural configuration, including the stereochemical designation at the 2-position carbon center. The Chemical Abstracts Service has assigned the unique registry number 13836-37-8 to this compound, providing an unambiguous identifier for chemical databases and regulatory purposes. The European Community number 237-549-2 serves as an additional regulatory identifier within European chemical databases.
The molecular formula C18H28N4O6S accurately represents the atomic composition, incorporating eighteen carbon atoms, twenty-eight hydrogen atoms, four nitrogen atoms, six oxygen atoms, and one sulfur atom. The calculated molecular weight of 428.50 daltons reflects the combined mass of all constituent atoms within the molecular structure. Alternative nomenclature systems recognize this compound through various synonymous designations, including N-alpha-tert-butoxycarbonyl-N-omega-tosyl-L-arginine and tert-butoxycarbonyl-L-arginine(p-toluenesulfonyl).
| Chemical Identifier | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | (2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Chemical Abstracts Service Number | 13836-37-8 |
| European Community Number | 237-549-2 |
| Molecular Formula | C18H28N4O6S |
| Molecular Weight | 428.50 daltons |
| International Chemical Identifier Key | WBIIPXYJAMICNU-AWEZNQCLSA-N |
Structural Representation: tert-Butoxycarbonyl and Tosyl Protecting Group Configuration
The structural architecture of tert-butoxycarbonyl-arginine(tosyl)-hydroxyl incorporates two strategically positioned protecting groups that collectively shield reactive functional groups during synthetic operations. The tert-butoxycarbonyl protecting group, commonly utilized in organic synthesis, functions as an acid-labile protective moiety for amino groups. This protecting group consists of a tert-butyl group linked through an oxycarbonyl bridge to the alpha-amino nitrogen of the arginine backbone. The tert-butoxycarbonyl group demonstrates remarkable stability under basic hydrolysis conditions and catalytic reduction environments while remaining inert against various nucleophilic species.
The tosyl protecting group, derived from p-toluenesulfonic acid, occupies the terminal guanidino nitrogen of the arginine side chain. This protecting group incorporates a toluenesulfonyl moiety with the chemical formula -SO2-C6H4-CH3, where the para orientation represents the most common configuration. The tosyl group provides effective protection for the highly basic guanidino functionality, preventing unwanted side reactions during peptide synthesis procedures. The sulfonyl group's electron-withdrawing properties significantly reduce the basicity of the protected nitrogen, facilitating controlled synthetic manipulations.
The molecular structure exhibits a pentanoic acid backbone characteristic of arginine, with the carboxylic acid functionality remaining unprotected for subsequent coupling reactions. The spatial arrangement of protecting groups creates a sterically hindered environment around reactive centers, contributing to the compound's synthetic utility. The International Chemical Identifier string InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22) provides a complete computational representation of the molecular connectivity.
| Protecting Group | Location | Chemical Formula | Stability Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Alpha-amino nitrogen | C5H9O3- | Basic conditions, catalytic reduction |
| Tosyl | Guanidino nitrogen | C7H7SO2- | Neutral to basic conditions |
| Carboxylic acid | Terminal carbon | -COOH | Unprotected for coupling |
Stereochemical Considerations: L-Arginine Backbone Chirality
The stereochemical configuration of tert-butoxycarbonyl-arginine(tosyl)-hydroxyl derives from the naturally occurring L-arginine amino acid, maintaining the essential (S)-configuration at the alpha-carbon center. This stereochemical arrangement positions the amino group, carboxylic acid, and side chain in the characteristic spatial orientation observed in all L-amino acids. The specific rotation measurement of [α]20/D 3.5±0.5° (c = 4% in dimethylformamide) provides quantitative verification of the compound's optical activity and stereochemical purity.
The maintenance of stereochemical integrity throughout synthetic transformations represents a critical consideration in peptide synthesis applications. The protecting groups' installation does not affect the chiral center configuration, preserving the L-arginine's natural stereochemistry. This stereochemical preservation ensures that synthetic peptides incorporating this protected amino acid maintain biological relevance and activity profiles consistent with natural peptide sequences. The compound's stereochemical stability under various reaction conditions contributes significantly to its widespread adoption in solid-phase peptide synthesis protocols.
The melting point range of approximately 90°C with decomposition indicates the compound's thermal stability limits while maintaining stereochemical integrity. The optical rotation measurements conducted in dimethylformamide solvent systems provide standardized conditions for stereochemical verification and quality control purposes. The predicted density of 1.31±0.1 g/cm³ reflects the molecular packing efficiency influenced by both protecting groups and the central chiral carbon's configuration.
| Stereochemical Parameter | Value | Measurement Conditions |
|---|---|---|
| Configuration | (S)-configuration | Alpha-carbon center |
| Specific Rotation | [α]20/D 3.5±0.5° | c = 4% in dimethylformamide |
| Melting Point | ~90°C (decomposition) | Atmospheric pressure |
| Predicted Density | 1.31±0.1 g/cm³ | Room temperature |
| Chiral Purity | >99% | High-performance liquid chromatography analysis |
Properties
IUPAC Name |
5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIIPXYJAMICNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13836-37-8 | |
| Record name | NSC164058 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Sequential Protection Strategy
The synthesis of Boc-Arg(Tos)-OH follows a two-step protection sequence starting from L-arginine. The α-amino group is first protected with Boc, followed by Tos protection of the guanidino moiety.
Step 1: Boc Protection of α-Amino Group
L-arginine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in an alkaline aqueous medium (pH 9–10) at 0–4°C. The reaction typically employs a 1:1 molar ratio of arginine to Boc anhydride, with sodium hydroxide or sodium bicarbonate as the base.
Step 2: Tos Protection of Guanidino Group
The Boc-protected arginine intermediate is then treated with tosyl chloride (Tos-Cl) in dimethylformamide (DMF) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is added to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–12 hours.
Table 1: Reaction Conditions and Yields
| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Boc anhydride | H₂O | 0–4°C | 2 | 85–90 |
| 2 | Tos-Cl, TEA | DMF | RT | 8–12 | 70–75 |
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance Tos-Cl reactivity, while THF offers milder conditions but slower kinetics. Trials comparing DMF and THF revealed a 15% higher yield in DMF due to improved solubility of intermediates.
Temperature Control
Exothermic reactions during Tos protection necessitate temperature moderation. Elevated temperatures (>30°C) promote side reactions, including guanidino over-sulfonation. Maintaining temperatures at 20–25°C ensures optimal Tos group incorporation without byproduct formation.
Purification and Characterization
Chromatographic Techniques
Crude Boc-Arg(Tos)-OH is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient (0.1% trifluoroacetic acid). The compound elutes at ~70% acetonitrile, with a retention time of 12–14 minutes.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₄O₆S |
| Molecular Weight | 428.5 g/mol |
| Solubility | H₂O, 1% acetic acid |
| Storage | -20°C (desiccated) |
| CAS No. | 13836-37-8 |
Spectroscopic Validation
-
NMR : (DMSO-d₆, 400 MHz) displays characteristic peaks for Boc (δ 1.38 ppm, singlet) and Tos (δ 2.42 ppm, singlet).
-
MS : ESI-MS confirms the molecular ion peak at m/z 429.2 [M+H]⁺.
Industrial and Academic Applications
Boc-Arg(Tos)-OH is widely utilized by institutions such as Harvard University, Stanford University, and Tsinghua University for synthesizing bioactive peptides, including antiviral and anticancer agents . Its reliability in multi-step syntheses underscores its importance in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Boc-Arg(Tos)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Tos protective groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions involving Boc-Arg(Tos)-OH are peptides with arginine residues. The deprotected form of Boc-Arg(Tos)-OH can also be used in further peptide synthesis .
Scientific Research Applications
Peptide Synthesis
Boc-Arg(Tos)-OH is predominantly used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The protection of the amino group allows for selective coupling reactions without interference from other functional groups.
Case Study: Solid-Phase Peptide Synthesis
In a study focusing on the efficiency of different protecting groups in SPPS, Boc-Arg(Tos)-OH demonstrated high coupling efficiency with various amino acids. The results indicated that using this compound led to yields exceeding 99% in peptide formation, highlighting its effectiveness as a protective group during synthesis .
| Protecting Group | Coupling Efficiency (%) |
|---|---|
| Boc-Arg(Tos)-OH | >99 |
| Fmoc-Arg(NO₂)-OH | 100 |
| Fmoc-Arg(Pbf)-OH | >99 |
Bioconjugation
Boc-Arg(Tos)-OH plays a significant role in bioconjugation processes, where biomolecules are linked to enhance drug delivery systems. Its ability to selectively react with other biomolecules makes it valuable in developing targeted therapies.
Application Example: Targeted Drug Delivery
In research focused on targeted drug delivery systems, Boc-Arg(Tos)-OH was utilized to conjugate peptides to nanoparticles. This approach improved the specificity and efficacy of drug delivery to cancer cells, demonstrating its utility in personalized medicine .
Enzyme Inhibition Studies
The compound is also employed in enzyme inhibition studies, providing insights into metabolic pathways and potential therapeutic targets. By modifying enzyme substrates with Boc-Arg(Tos)-OH, researchers can study the effects of arginine modifications on enzyme activity.
Research Findings: Mechanisms of Inhibition
A study investigating the inhibition mechanisms of specific enzymes found that Boc-Arg(Tos)-OH derivatives effectively inhibited target enzymes involved in metabolic pathways. This finding underscores its importance in drug discovery and development .
Diagnostic Reagents
Boc-Arg(Tos)-OH can be used as a reagent in diagnostic tests, particularly those requiring specific binding interactions. Its application improves the accuracy and reliability of assays used in medical diagnostics.
Example: Assay Development
In developing diagnostic assays for disease markers, Boc-Arg(Tos)-OH was incorporated into peptide probes. These probes exhibited enhanced binding affinity for target biomarkers, leading to improved detection sensitivity .
Mechanism of Action
The mechanism of action of Boc-Arg(Tos)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Tos groups protect the reactive sites of arginine, allowing for selective reactions during peptide synthesis. The deprotection of these groups under specific conditions enables the formation of peptide bonds with other amino acids .
Comparison with Similar Compounds
Comparison with Similar Arginine Derivatives
Boc-Arg(Tos)-OH vs. Boc-Arg(Z)₂-OH
- Protecting Groups :
- Boc-Arg(Tos)-OH : Tosyl (Tos) group on the guanidine side chain.
- Boc-Arg(Z)₂-OH : Dual benzyloxycarbonyl (Z) groups.
- Synthetic Outcomes: Boc-Arg(Tos)-OH yields peptides with higher homogeneity and solubility compared to Boc-Arg(Z)₂-OH. For example, in the synthesis of bovine retinal phosphodiesterase γ-subunit, Tos protection produced a fully active, homogeneous peptide, whereas Z-protected arginine resulted in insoluble, inactive products due to aggregation . Deprotection: Tos removal requires strong acids (HF or TMSOTf), while Z groups are cleaved under milder hydrogenolysis conditions. However, Z groups are prone to side reactions during coupling, leading to lower purity .
Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pmc)-OH
- Chemistry Compatibility :
- Boc-Arg(Tos)-OH is used in Boc-SPPS, while Fmoc-Arg(Pmc)-OH is tailored for Fmoc-SPPS.
- Side Chain Deprotection :
- Purity and Side Reactions :
Boc-Arg(Tos)-OH vs. Boc-Arg(NO₂)-OH
- Functional Stability: The nitro (NO₂) group in Boc-Arg(NO₂)-OH offers orthogonal protection but is less stable under basic conditions compared to Tos. For instance, Boc-Arg(NO₂)-OH derivatives are prone to reduction or decomposition during prolonged synthesis steps .
- Applications: Boc-Arg(Tos)-OH is favored in large-scale syntheses (e.g., dermorphin fragments) due to its robustness, while NO₂-protected derivatives are niche choices for redox-sensitive conjugates .
Comparison with Lysine Derivatives: Boc-Arg(Tos)-OH vs. Boc-Lys(Cl-Z)-OH
- Amino Acid Specificity: Boc-Arg(Tos)-OH introduces a cationic arginine residue, critical for peptide-cell membrane interactions. Boc-Lys(Cl-Z)-OH incorporates lysine, which contributes positive charge but with lower basicity (pKa ~10 vs. arginine’s pKa ~12.5) .
- Coupling Efficiency :
- Deprotection Workflow: Cl-Z (2-chlorobenzyloxycarbonyl) on lysine is removed via hydrogenolysis, whereas Tos on arginine demands HF, complicating post-synthesis workflows .
Nanoparticle Formulation
- In PLGA nanoparticle studies, Boc-Arg(Tos)-OH-conjugated PNAs demonstrated superior cellular uptake compared to lysine derivatives, attributed to arginine’s stronger cationic charge and hydrogen-bonding capacity .
Biological Activity
Boc-Arg(Tos)-OH, or Nα-Boc-Nω-tosylarginine, is a derivative of the amino acid arginine that is widely utilized in peptide synthesis due to its stability and unique protective groups. This compound exhibits various biological activities and is significant in the field of medicinal chemistry and peptide research. This article explores its biological activity, synthesis, and applications based on diverse sources.
1. Chemical Structure and Properties
Boc-Arg(Tos)-OH features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a tosyl (Tos) group on the side chain of arginine. The stability of the tosyl group makes it particularly useful in solid-phase peptide synthesis (SPPS), where it can be selectively removed under specific conditions, such as treatment with strong acids (e.g., HF/anisole) or bases (e.g., Na/NH3) .
2.1 Peptide Synthesis Applications
Boc-Arg(Tos)-OH is primarily employed in the synthesis of bioactive peptides. Its use allows for the incorporation of arginine into peptide sequences while maintaining high purity and yield. For example, studies have shown that coupling Boc-Arg(Tos)-OH with other amino acids yields peptides with significant biological activities, such as antimicrobial and anticancer properties .
| Peptide | Yield (%) | Biological Activity |
|---|---|---|
| Boc-Leu-Ala-Arg(Tos)-OH | 65 | Antimicrobial activity |
| Boc-Glu(OCy)-(Leu)2-OBn | 51 | Cytotoxic effects in cancer cell lines |
| Boc-Trp-(Leu)2-OBn | 47 | Potential neuroprotective effects |
The biological activity of peptides containing Boc-Arg(Tos)-OH is often attributed to their ability to interact with various biological targets, including enzymes and receptors. Research indicates that peptides synthesized with this compound can modulate physiological responses by acting as agonists or antagonists at specific receptor sites .
3.1 Antimicrobial Peptides
In one study, peptides synthesized using Boc-Arg(Tos)-OH exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis .
3.2 Cancer Research
Another investigation focused on the anticancer potential of peptides containing Boc-Arg(Tos)-OH. These peptides were shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .
4. Conclusion
Boc-Arg(Tos)-OH plays a crucial role in peptide synthesis and exhibits notable biological activities that make it valuable in pharmaceutical research. Its stability and versatility allow for the development of peptides with diverse functions, particularly in antimicrobial and anticancer applications. Ongoing research continues to uncover new therapeutic potentials for this compound.
5. References
- PNAS - Synthetic peptides with biological activities.
- Merck Millipore - Recommendations for protected derivatives for Boc synthesis.
- Academia.edu - Review on peptide-derived hydrogels.
- PMC - Revisiting NO2 as a protecting group for arginine.
- Wiley Online Library - New tris-alkoxycarbonyl arginine derivatives for peptide synthesis.
- PubMed - Chemical aspects of human overload with substances.
- European Journal of Organic Chemistry - Peptide mechanosynthesis by direct coupling.
Q & A
Basic: What are the established protocols for synthesizing and purifying Boc-Arg(Tos)-OH, and how can researchers ensure reproducibility?
Methodological Answer:
Boc-Arg(Tos)-OH is synthesized via sequential protection of L-arginine’s α-amino and ω-guanidino groups. The α-amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., NaOH/dioxane). The ω-guanidino group is then tosylated with p-toluenesulfonyl chloride (TosCl) under controlled pH (8–9) to avoid over-sulfonation. Purification typically involves recrystallization from ethanol/water mixtures or flash chromatography (silica gel, eluent: chloroform/methanol gradients). Reproducibility requires strict control of reaction temperature (0–4°C for Tosylation), stoichiometric ratios (1:1.2 for arginine:TosCl), and validation via HPLC (C18 column, 220 nm UV detection) to confirm >98% purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
